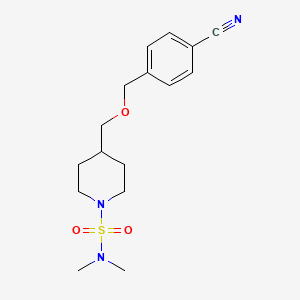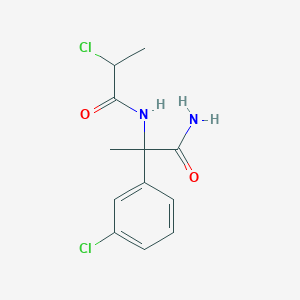
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a derivative of amide, which is widely used in medicinal chemistry due to its diverse pharmacological properties. CPP is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide binds to the active site of COX-2 and blocks its activity, thereby reducing the production of prostaglandins. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has also been shown to reduce anxiety and depression-like behaviors in animal models. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and depression. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has several advantages for lab experiments. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide is a relatively stable compound that can be easily synthesized and purified. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, there are some limitations to using 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide in lab experiments. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has a relatively short half-life, which can make it difficult to study its long-term effects. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide also has low solubility in water, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide. One potential direction is the development of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide derivatives with improved pharmacological properties. Another potential direction is the study of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide in combination with other drugs for the treatment of various diseases. The use of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide in the treatment of neuropathic pain, anxiety, and depression also warrants further investigation. Finally, the development of new synthetic methods for 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide could lead to improved yields and purity, which could facilitate its use in future research.
Synthesemethoden
The synthesis of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide involves the reaction of 3-chloroaniline with 2-chloropropionyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-amino-2-(3-chlorophenyl)propan-1-ol. The final product is obtained by purification through recrystallization. The purity of 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been extensively studied for its potential therapeutic applications in various diseases. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. 2-(3-Chlorophenyl)-2-(2-chloropropanoylamino)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-2-(2-chloropropanoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(13)10(17)16-12(2,11(15)18)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYHUGQOMKOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C1=CC(=CC=C1)Cl)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(2-chloropropanamido)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)sulfonyl]-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2605902.png)
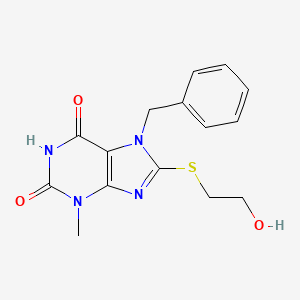
![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)

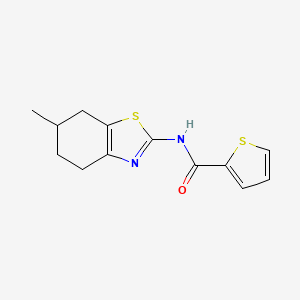
![5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2605909.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2605910.png)
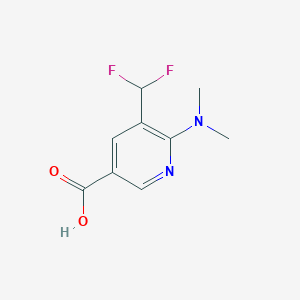
![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)
![Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate](/img/structure/B2605913.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)
